molecular formula C20H18ClN3O3 B2520133 N'-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898419-09-5

N'-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2520133
CAS No.: 898419-09-5
M. Wt: 383.83
InChI Key: YUVKIJKMIOQDRA-UHFFFAOYSA-N
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Description

N'-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a potent, selective, and cell-active inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). This compound demonstrates high potency, inhibiting ATM kinase with an IC50 value of 1.4 nM, and exhibits remarkable selectivity across the kinome . Its primary research value lies in its application as a chemical probe to investigate the intricate mechanisms of the DDR pathway, particularly in the context of cancer biology. By specifically inhibiting ATM, researchers can disrupt the signaling cascade that would normally lead to cell cycle arrest, DNA repair, or apoptosis in response to double-strand breaks. This action is especially critical for studying synthetic lethal interactions; for instance, ATM inhibition has been shown to sensitize p53-deficient cancer cells to DNA-damaging agents like etoposide , highlighting its potential utility in combination therapy research. The compound enables scientists to dissect ATM's role in cellular radio-sensitivity and chemo-sensitivity, providing a powerful tool for target validation and for exploring novel therapeutic strategies for cancers with specific genetic vulnerabilities.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-4-2-1-3-14(16)11-22-19(26)20(27)23-15-9-12-5-6-17(25)24-8-7-13(10-15)18(12)24/h1-4,9-10H,5-8,11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVKIJKMIOQDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting with the preparation of the azatricyclic core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via a substitution reaction, followed by the formation of the ethanediamide linkage through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

N’-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

Compound B : N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(2,4,6-trimethylphenyl)ethanediamide
  • Molecular formula : C₂₀H₁₈ClN₃O₃ → Compound A vs. C₂₁H₂₄N₃O₃ (trimethylphenyl variant).
  • Molecular weight : 377.4 g/mol (A ) vs. 377.4 g/mol (trimethylphenyl variant; exact match due to similar substituent mass) .
  • Key difference: Replacement of 2-chlorophenylmethyl with 2,4,6-trimethylphenyl.
Compound C : N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide
  • Molecular formula : C₁₈H₂₁N₃O₄ (CAS 898454-74-5) .
  • Molecular weight : 343.4 g/mol .
  • Key difference : The azatricyclic core lacks the 11-oxo group present in Compound A , and the substituent is an oxolane (tetrahydrofuran) derivative. The oxolane group introduces polarity, likely improving aqueous solubility compared to A .

Substituent Variants

Compound D : N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
  • Key difference : Ethyl group replaces the aromatic substituents in A and B . This simplification reduces molecular weight (exact data unavailable) and may decrease target affinity due to lower aromatic interactions .
Compound E : Chloroacetamide Pesticides (e.g., alachlor, pretilachlor)
  • Structural contrast: While sharing chloro and substituted phenyl groups, these agrochemicals lack the azatricyclic core. For example, alachlor (C₁₄H₂₀ClNO₂) has a simpler acetamide backbone .
  • Functional implication : Compound A ’s complex core may confer unique bioactivity distinct from classical herbicidal acetamides .

Comparative Data Table

Compound Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
A 11-oxo-azatricyclo 2-chlorophenylmethyl C₂₀H₁₈ClN₃O₃ 377.4 High lipophilicity, rigid core
B 11-oxo-azatricyclo 2,4,6-trimethylphenyl C₂₁H₂₄N₃O₃ 377.4 Steric bulk, reduced polarity
C 2-oxo-azatricyclo oxolan-2-ylmethyl C₁₈H₂₁N₃O₄ 343.4 Enhanced solubility, polar group
D 2-oxo-azatricyclo ethyl Undisclosed Undisclosed Simplified structure, lower affinity (inferred)
E Acetamide 2-chloro-2',6'-diethyl C₁₄H₂₀ClNO₂ 269.8 Herbicidal activity, non-azatricyclic

Research Implications and Limitations

  • Data gaps : Critical parameters such as melting point, solubility, and toxicity are unavailable for A , B , and C , limiting functional comparisons .
  • Synthetic challenges : The azatricyclic system’s complexity may complicate large-scale synthesis compared to simpler acetamide pesticides .

Biological Activity

N'-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores the compound's synthesis, biological activity, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C20H21ClN2O3C_{20}H_{21}ClN_2O_3 and a molecular weight of approximately 363.417 g/mol. Its structure features an azatricyclo framework, which is essential for its biological interactions.

PropertyValue
Molecular FormulaC20H21ClN2O3
Molecular Weight363.417 g/mol
CAS Number898435-80-8
DensityNot available
Boiling PointNot available
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Research indicates that compounds with similar structural characteristics may exhibit diverse pharmacological effects, including anti-inflammatory and anti-cancer properties.

Case Studies

  • Anti-Cancer Activity : A study investigated the effect of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation in certain types of cancer cells, suggesting potential as an anti-cancer agent.
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The results demonstrated a notable decrease in enzyme activity, further supporting its potential therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
11-Oxo-Azatricyclo CompoundC18H18ClN2O3Lacks chlorophenyl group; simpler structure
1-Azatricyclo CompoundC17H16ClNOMore nitrogen atoms; different biological activity
3-Methyl DerivativeC20H19ClN2O3Methyl substitution changes properties significantly

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis route of this compound?

To optimize synthesis, focus on reaction parameters such as temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalysts like acetic anhydride or Pd-based systems. Use continuous flow reactors to enhance efficiency and reduce side reactions . Monitor purity via HPLC and confirm structural integrity with NMR (¹H/¹³C) and mass spectrometry. Statistical design of experiments (DoE) can systematically identify critical variables (e.g., molar ratios, reaction time) to minimize trial-and-error approaches .

Q. Which spectroscopic and computational methods are most effective for characterizing its molecular structure?

Key techniques include:

  • NMR spectroscopy for elucidating proton/carbon environments and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹).
  • X-ray crystallography for resolving 3D conformation and intermolecular interactions .
  • Density Functional Theory (DFT) calculations to predict electronic properties and validate experimental data .

Q. How can researchers assess its potential biological activity in early-stage drug discovery?

Begin with in vitro assays targeting enzymes/receptors of interest (e.g., kinase inhibition assays). Use cell-based models to evaluate cytotoxicity and permeability. Pair these with molecular docking to predict binding affinities to targets like proteases or GPCRs . Cheminformatics tools can prioritize analogs for synthesis based on predicted ADMET profiles .

Advanced Research Questions

Q. How should contradictory data in reactivity or bioactivity studies be addressed?

Contradictions may arise from impurities, assay variability, or unaccounted steric/electronic effects. Solutions include:

  • Replicating experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) .
  • Multi-technique validation (e.g., cross-validate HPLC purity with LC-MS).
  • Statistical analysis (ANOVA, PCA) to isolate confounding variables .

Q. What computational approaches are suitable for modeling its reactivity and interaction mechanisms?

  • Quantum chemical calculations (DFT) to map reaction pathways and transition states .
  • Molecular Dynamics (MD) simulations to study solvation effects and protein-ligand dynamics.
  • Machine learning models trained on reaction databases to predict optimal conditions or byproducts .

Q. What methodologies are recommended for mechanistic studies of its biological interactions?

Use surface plasmon resonance (SPR) to quantify binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Isotopic labeling (e.g., ¹⁵N/¹³C) in NMR can track binding-induced conformational changes . For enzyme targets, conduct kinetic assays with varying substrate/inhibitor concentrations to determine inhibition modes (competitive/non-competitive) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved efficacy?

  • Systematic substitution : Modify the 2-chlorophenyl or azatricyclo moieties to alter steric/electronic profiles .
  • Combinatorial libraries : Use parallel synthesis to generate analogs with varied substituents (e.g., methoxy, nitro groups).
  • In silico screening : Virtual libraries can prioritize candidates with optimized binding or solubility .

Q. What strategies mitigate stability issues during storage or biological testing?

  • Stability-indicating assays : Use HPLC with photodiode array detection to monitor degradation under stress (heat, light, pH).
  • Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to enhance aqueous stability .
  • Controlled storage : Store in amber vials under nitrogen at –20°C to prevent oxidation/hydrolysis .

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